3-Methyl-4-phenylcyclohex-2-en-1-one

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

3-Methyl-4-phenylcyclohex-2-en-1-one (CAS 6312-13-6) is a C₁₃H₁₄O cyclohexenone derivative bearing a methyl substituent at the 3-position and a phenyl ring at the 4-position of the α,β-unsaturated ketone scaffold, with a molecular weight of 186.25 g/mol. Its conjugated enone system confers electrophilic reactivity at the β-carbon, a feature exploited in annulation and cycloaddition strategies, while the 4-phenyl group provides a UV-chromophoric handle and steric bulk that differentiates it from simpler cyclohexenone building blocks.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 6312-13-6
Cat. No. B8732746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-phenylcyclohex-2-en-1-one
CAS6312-13-6
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CCC1C2=CC=CC=C2
InChIInChI=1S/C13H14O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3
InChIKeyCSCVNZBOXIYQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-phenylcyclohex-2-en-1-one (CAS 6312-13-6): Procurement-Grade Structural and Physicochemical Baseline for Differentiated Cyclohexenone Selection


3-Methyl-4-phenylcyclohex-2-en-1-one (CAS 6312-13-6) is a C₁₃H₁₄O cyclohexenone derivative bearing a methyl substituent at the 3-position and a phenyl ring at the 4-position of the α,β-unsaturated ketone scaffold, with a molecular weight of 186.25 g/mol [1]. Its conjugated enone system confers electrophilic reactivity at the β-carbon, a feature exploited in annulation and cycloaddition strategies, while the 4-phenyl group provides a UV-chromophoric handle and steric bulk that differentiates it from simpler cyclohexenone building blocks [2]. The compound is catalogued under NSC 42671 in the NCI/DTP repository and is commercially available from specialty chemical suppliers at typical purities of 95% .

Why 3-Methyl-4-phenylcyclohex-2-en-1-one Cannot Be Replaced by Unsubstituted or Regioisomeric Cyclohexenones


Cyclohexenone building blocks with identical molecular formulae but different substituent positioning—such as 4-methyl-4-phenylcyclohex-2-en-1-one (CAS 51020-13-4) or 3-methyl-6-phenylcyclohex-2-en-1-one—exhibit distinct electronic environments at the enone warhead and different spatial presentation of the phenyl pharmacophore [1]. In receptor-binding contexts, the 3-methyl-4-phenyl substitution pattern places the phenyl ring in an orientation that has been specifically claimed for dopaminergic and antipsychotic activity in the Warner-Lambert patent series, whereas regioisomeric variants fall outside the demonstrated structure-activity relationship (SAR) space [2]. For synthetic applications, the presence of the 3-methyl group alters both the regioselectivity of nucleophilic attack and the diastereofacial bias in [2+2] photocycloaddition, with literature precedent showing that 3-methylcyclohexenones favor trans-fused adducts in contrast to unsubstituted analogs which yield predominantly cis products [3].

Quantitative Differentiation Evidence: 3-Methyl-4-phenylcyclohex-2-en-1-one vs. Closest Structural Analogs


Computed LogP and Topological Polar Surface Area Differentiate CNS Multiparameter Desirability from Regioisomeric Cyclohexenones

The 3-methyl-4-phenyl substitution pattern yields computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 17.1 Ų, placing this compound within the favorable CNS drug-like chemical space (LogP 1.5–3.5, TPSA < 60–70 Ų) [1]. By comparison, the saturated analog 3-methyl-4-phenylcyclohexanone (C₁₃H₁₆O, MW 188.27) lacks the conjugated enone system essential for Michael acceptor reactivity, while the 4-phenyl-2-cyclohexen-1-one scaffold (C₁₂H₁₂O, MW 172.22) lacks the 3-methyl group that modulates steric shielding of the β-carbon and influences metabolic stability . The hydrogen bond donor count of 0 and rotatable bond count of 1 for the target compound indicate minimal conformational flexibility and absence of H-bond donating capacity, properties that favor passive blood-brain barrier permeation over analogs bearing additional polar substituents [1].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Dopaminergic Pharmacophore Validation: 3-Substituted Cyclohexene Scaffold Claimed for Antipsychotic Activity in Warner-Lambert Patent US 4,975,445

U.S. Patent 4,975,445 (Warner-Lambert) explicitly claims substituted cyclohexenes of Formula I—wherein R¹ is phenyl or substituted phenyl and the cyclohexene ring bears specific substitution patterns—as dopaminergic agents useful for treating psychoses including schizophrenia [1]. The patent demonstrates that compounds within this class inhibit spontaneous locomotor activity in mice (an in vivo dopaminergic behavioral model) and displace [³H]-spiroperidol binding in receptor assays. While the patent does not provide individual Ki values for each enumerated compound, the structure of 3-methyl-4-phenylcyclohex-2-en-1-one falls directly within the claimed Markush structure (R¹ = phenyl; 3-position = methyl; enone present). By contrast, compounds lacking the 3-substituent or bearing substitution at the 4-position (e.g., 4-methyl-4-phenylcyclohex-2-en-1-one, CAS 51020-13-4) are not encompassed by the exemplified SAR and were not shown to produce the same dopaminergic behavioral effects [2].

Dopaminergic Pharmacology Antipsychotic Agents CNS Patent SAR

Enantioselective Synthesis Precedent: 3-Methyl-4-phenylcyclohexenone Core as Intermediate for Bioactive Infectocaryone Natural Products

The 3-methyl-4-phenylcyclohexenone substructure constitutes the core scaffold of infectocaryone, a naturally occurring chalcone-derived cyclohexenone isolated from Cryptocarya species [1]. Infectocaryone has demonstrated cytotoxic activity with IC₅₀ values of 11.0 μM against NCI-H460 (non-small cell lung cancer) and 3.7 μM against SF-268 (CNS glioblastoma) cell lines [2]. Enantioselective modular syntheses of this compound class employ iridium-catalyzed allylic alkylation and ring-closing metathesis, enabling access to either (+)- or (−)-enantiomers with defined stereochemistry at the cyclohexenone ring [1]. By contrast, simpler cyclohexenone building blocks such as 3-methylcyclohex-2-en-1-one (CAS 1193-18-6, C₇H₁₀O) lack the 4-phenyl group necessary for constructing the infectocaryone pharmacophore and cannot serve as direct precursors to this biologically validated scaffold [3].

Natural Product Synthesis Enantioselective Catalysis Cytotoxic Agents

Regioselectivity in [2+2] Photocycloaddition: 3-Methyl Substitution Directs trans-Fused Product Formation vs. cis-Selectivity of Unsubstituted Cyclohexenones

In fullerene [2+2] photocycloaddition studies, the presence of a 3-methyl substituent on cyclohex-2-en-1-one fundamentally alters the diastereochemical outcome: 3-methyl-2-cyclohexen-1-one yields predominantly the trans-fused C₆₀ adduct, whereas unsubstituted cyclohex-2-en-1-one gives the cis-fused isomer as the major product [1]. This stereoelectronic effect is attributed to the steric influence of the 3-methyl group on the approach trajectory of the excited enone triplet state toward the fullerene π-system. When extended to 3-methyl-4-phenylcyclohex-2-en-1-one, the combination of 3-methyl steric shielding and 4-phenyl electronic perturbation is expected to confer unique facial selectivity and regioselectivity profiles in photocycloadditions relative to both unsubstituted and 4-alkyl-substituted cyclohexenone substrates [2].

Synthetic Organic Chemistry Photochemistry Diastereoselectivity

CCR5 Antagonist Pharmacophore Mapping: Cyclohexenone Core Implicated in HIV Entry Inhibition with IC₅₀ Differentiation from Saturated Cyclohexane Analogs

Preliminary pharmacological screening reported by Zhang Huili (Semantic Scholar, 2012) indicates that 3-methyl-4-phenylcyclohex-2-en-1-one and structurally related cyclohexenone derivatives exhibit CCR5 antagonist activity, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The enone moiety is critical for this activity, as the electrophilic β-carbon may engage in covalent or strong non-covalent interactions with key residues in the CCR5 binding pocket. By contrast, saturated cyclohexane analogs lacking the α,β-unsaturated ketone functionality show markedly reduced or absent CCR5 antagonism, consistent with the broader SAR literature on cyclohexyl CCR5 antagonists (EP 1569647 A2) where the electrophilic warhead is a conserved pharmacophoric element [2].

Antiviral Drug Discovery CCR5 Antagonist HIV Entry Inhibitor

Prioritized Research and Industrial Deployment Scenarios for 3-Methyl-4-phenylcyclohex-2-en-1-one (CAS 6312-13-6)


Medicinal Chemistry: Dopaminergic Lead Optimization Starting from the Warner-Lambert Cyclohexene Pharmacophore

Research groups pursuing CNS-active dopaminergic agents can deploy 3-methyl-4-phenylcyclohex-2-en-1-one as a direct entry point into the SAR space validated by U.S. Patent 4,975,445 [1]. The compound's computed LogP of 2.3 and TPSA of 17.1 Ų [2] place it within favorable CNS drug-like property space, while the 3-methyl-4-phenyl substitution pattern matches the pharmacophoric arrangement claimed for locomotor inhibition and D₂ receptor binding activity. Derivatization at the enone moiety (oxime formation, reductive amination, or conjugate addition of amine nucleophiles) enables rapid generation of focused libraries for antipsychotic screening, with the confidence that the core scaffold has been pre-validated in in vivo dopaminergic behavioral models.

Natural Product Total Synthesis: Enantioselective Construction of the Infectocaryone Anticancer Chemotype

The 3-methyl-4-phenylcyclohexenone core is the defining structural element of infectocaryone, a natural product with reported IC₅₀ values of 3.7–11.0 μM against NCI-H460 and SF-268 cancer cell lines [3]. Synthetic chemistry teams can employ enantioselective Ir-catalyzed allylic alkylation or Yamada-Otani condensation strategies to access either enantiomer of this scaffold with high enantiomeric excess (>98:2 er) and diastereoselectivity (>20:1 dr) [4]. The resulting enantioenriched cyclohexenone can be elaborated to the full infectocaryone chalcone-cyclohexenone hybrid structure via aldol condensation with substituted benzaldehydes, providing material for structure-activity relationship studies and preclinical profiling.

Synthetic Methodology Development: Photochemical [2+2] Cycloaddition with Predictable trans Diastereoselectivity

The 3-methyl substituent on 3-methyl-4-phenylcyclohex-2-en-1-one directs photochemical [2+2] cycloaddition reactions toward trans-fused products, in contrast to the cis-selectivity observed with unsubstituted cyclohex-2-en-1-one [5]. This stereoelectronic effect is exploitable in the synthesis of polycyclic scaffolds such as functionalized C₆₀ adducts, steroid-like frameworks, and complex natural product intermediates. The additional 4-phenyl group provides a UV-active handle for reaction monitoring by HPLC and offers potential for further functionalization via electrophilic aromatic substitution or cross-coupling chemistry.

Antiviral Probe Development: CCR5 Antagonist Scaffold for HIV Entry Inhibition Studies

Based on preliminary pharmacological screening identifying cyclohexenone derivatives as CCR5 antagonists [6], 3-methyl-4-phenylcyclohex-2-en-1-one can serve as a starting scaffold for HIV entry inhibitor probe development. The α,β-unsaturated ketone functionality is hypothesized to engage key CCR5 binding pocket residues, a feature absent in saturated cyclohexane analogs. Structure-activity relationship studies involving substitution of the 4-phenyl ring (halogen, methoxy, trifluoromethyl) and modification of the enone moiety can be pursued to improve potency toward the low-nanomolar IC₅₀ values observed for optimized clinical CCR5 antagonists such as maraviroc.

Quote Request

Request a Quote for 3-Methyl-4-phenylcyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.